7-Chloro-6-fluoroquinoline-2-carboxylic acid
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Overview
Description
7-Chloro-6-fluoroquinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family. It is characterized by the presence of both chlorine and fluorine atoms on the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction proceeds through condensation and cyclization to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation have been employed to reduce reaction times and increase yields. For instance, microwave-assisted synthesis has shown to produce high yields (91-96%) in significantly shorter reaction times (110-210 seconds) .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cyclization and Condensation: These reactions are crucial in forming the quinoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used for substitution reactions.
Oxidation: Common oxidizing agents like potassium permanganate can be employed.
Condensation: Ethanol is often used as a solvent for condensation reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Chloro-6-fluoroquinoline-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing potential anticancer agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including enzyme inhibitors and antibacterial agents.
Material Science: Fluorinated quinolines, including this compound, are used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoroquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of the ATPase domain of human topoisomerase IIα, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
7-Fluoro-4-chloroquinoline: Similar in structure but with different substitution patterns.
6,7-Difluoroquinoline: Contains two fluorine atoms instead of one chlorine and one fluorine.
5,7-Difluoroquinoline: Another fluorinated quinoline with different substitution.
Uniqueness: 7-Chloro-6-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H5ClFNO2 |
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Molecular Weight |
225.60 g/mol |
IUPAC Name |
7-chloro-6-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-6-4-9-5(3-7(6)12)1-2-8(13-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
KGSPMCJDDGCJSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)Cl)C(=O)O |
Origin of Product |
United States |
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